6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one
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Overview
Description
6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring, with a chlorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 3-chloropyridazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolopyridazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming larger fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cycloaddition Reactions: These reactions often require catalysts, such as palladium or copper, and can be carried out under thermal or microwave conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex fused ring systems .
Scientific Research Applications
6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a pharmaceutical intermediate.
Materials Science: The unique ring system of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in biological studies to investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-pyrazolo[4,3-c]pyridine
- 6-chloro-1H-pyrazolo[3,4-d]pyrimidine
- 4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-3(2H)-pyridazinone
Uniqueness
6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one is unique due to its specific ring system and the presence of a chlorine atom at the 6th position. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C5H3ClN4O |
---|---|
Molecular Weight |
170.56 g/mol |
IUPAC Name |
6-chloro-1,2-dihydropyrazolo[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-2-4(9-8-3)5(11)10-7-2/h1H,(H2,7,10,11) |
InChI Key |
YOGDMAQUOICBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN=C1Cl)C(=O)NN2 |
Origin of Product |
United States |
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